molecular formula C19H20N4O3 B7052882 N-[3-[[(2R)-4-hydroxybutan-2-yl]carbamoyl]phenyl]-3H-benzimidazole-5-carboxamide

N-[3-[[(2R)-4-hydroxybutan-2-yl]carbamoyl]phenyl]-3H-benzimidazole-5-carboxamide

Cat. No.: B7052882
M. Wt: 352.4 g/mol
InChI Key: IEWXMTCTXRBLCA-GFCCVEGCSA-N
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Description

N-[3-[[(2R)-4-hydroxybutan-2-yl]carbamoyl]phenyl]-3H-benzimidazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity and is often found in pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[(2R)-4-hydroxybutan-2-yl]carbamoyl]phenyl]-3H-benzimidazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the carbamoyl group: This step involves the reaction of the benzimidazole intermediate with an isocyanate or carbamoyl chloride.

    Attachment of the hydroxybutan-2-yl group: This can be done through a nucleophilic substitution reaction, where the hydroxybutan-2-yl group is introduced using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[(2R)-4-hydroxybutan-2-yl]carbamoyl]phenyl]-3H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Nitration with HNO3/H2SO4, halogenation with Br2/FeBr3, and sulfonation with SO3/H2SO4.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

N-[3-[[(2R)-4-hydroxybutan-2-yl]carbamoyl]phenyl]-3H-benzimidazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[3-[[(2R)-4-hydroxybutan-2-yl]carbamoyl]phenyl]-3H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The hydroxybutan-2-yl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core and exhibit similar biological activities.

    Carbamoyl derivatives: Compounds such as carbamoyl chloride and isocyanates are used in the synthesis of carbamoyl-containing molecules.

Uniqueness

N-[3-[[(2R)-4-hydroxybutan-2-yl]carbamoyl]phenyl]-3H-benzimidazole-5-carboxamide is unique due to the combination of its benzimidazole core and the hydroxybutan-2-yl group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-[[(2R)-4-hydroxybutan-2-yl]carbamoyl]phenyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12(7-8-24)22-18(25)13-3-2-4-15(9-13)23-19(26)14-5-6-16-17(10-14)21-11-20-16/h2-6,9-12,24H,7-8H2,1H3,(H,20,21)(H,22,25)(H,23,26)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWXMTCTXRBLCA-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCO)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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